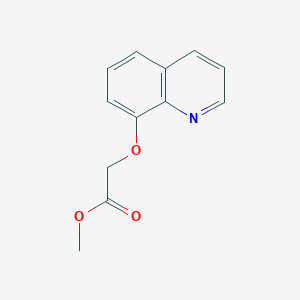

Methyl (quinolin-8-yloxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-quinolin-8-yloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-11(14)8-16-10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOCGTSZDWOXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651705 | |

| Record name | Methyl [(quinolin-8-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63333-80-2 | |

| Record name | Methyl [(quinolin-8-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Methyl (quinolin-8-yloxy)acetate

The principal and most widely utilized method for synthesizing this compound is through the esterification of 8-hydroxyquinoline (B1678124). This approach is valued for its reliability and relatively straightforward execution.

This synthetic strategy is analogous to the preparation of similar derivatives, such as ethyl (quinolin-8-yloxy)acetate, which is synthesized by reacting 8-hydroxyquinoline with chloroethylacetate. researchgate.net

Commonly used bases for this transformation include potassium carbonate, sodium hydroxide, and sodium hydride. The choice of base can influence the reaction's efficiency and the purity of the final product. For instance, in the synthesis of related 8-alkoxy-substituted quinolines, basic conditions are essential for the alkyl halide substitution to proceed. nih.gov The fundamental principle is to generate a potent nucleophile that can readily participate in the substitution reaction.

The selection of an appropriate solvent and the control of reaction temperature are paramount for optimizing the yield and minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF), acetone (B3395972), and acetonitrile (B52724) are often employed as they can effectively solvate the cation of the base while not interfering with the nucleophile.

Temperature plays a crucial role in the reaction kinetics. Generally, heating the reaction mixture is necessary to achieve a reasonable reaction rate. However, excessively high temperatures can lead to decomposition of the reactants or products and the formation of undesirable byproducts. The optimization of reaction conditions, including temperature, catalyst ratio, and reaction time, is a key aspect of developing efficient synthetic protocols for quinoline (B57606) derivatives. researchgate.netufms.br For many Williamson ether syntheses, refluxing the solvent for several hours is a standard procedure to ensure the reaction goes to completion.

In recent years, microwave-assisted organic synthesis has gained prominence as a green and efficient alternative to conventional heating methods. researchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can dramatically reduce reaction times and often improve product yields. sci-hub.cat

For the synthesis of the closely related ethyl (quinolin-8-yloxy)acetate, microwave irradiation has been shown to be superior to conventional heating and ultrasound irradiation, offering the highest yields in the shortest time. researchgate.net This suggests that a similar microwave-assisted approach for the synthesis of this compound would be highly advantageous. The use of microwave energy can accelerate the rate-determining step of the reaction, leading to a more efficient process. google.com

Table 1: Comparison of Synthetic Methods for Ethyl (quinolin-8-yloxy)acetate

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | Several Hours | Moderate | |

| Ultrasound Irradiation | Shorter than conventional | Good |

Esterification of 8-Hydroxyquinoline with Methyl Chloroacetate (B1199739)

Underlying Organic Reaction Mechanisms

The formation of this compound is governed by fundamental principles of organic reaction mechanisms, primarily nucleophilic substitution.

The synthesis of this compound from 8-hydroxyquinoline and methyl chloroacetate is a classic example of a nucleophilic substitution reaction. Specifically, it is best described as a bimolecular nucleophilic substitution (SN2) reaction. youtube.com

In this mechanism, the reaction occurs in a single, concerted step. The nucleophile, the 8-quinolinolate anion (formed by the deprotonation of 8-hydroxyquinoline by a base), attacks the electrophilic carbon atom of methyl chloroacetate from the side opposite to the leaving group (the chloride ion). As the new carbon-oxygen bond forms, the carbon-chlorine bond breaks simultaneously. youtube.com

The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile. youtube.com The reaction works best with unhindered substrates, and methyl chloroacetate is a primary alkyl halide, which is ideal for this type of reaction. The quinoline ring itself undergoes nucleophilic substitution more readily on the electron-poor pyridine (B92270) ring. massey.ac.nz The reactivity at position 4 of the quinoline ring towards nucleophiles has also been a subject of study. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Hydroxyquinoline |

| Methyl Chloroacetate |

| Ethyl (quinolin-8-yloxy)acetate |

| Chloroethylacetate |

| 8-alkoxy-substituted quinaldine |

| 8-hydroxy-2-methylquinoline |

| Potassium Carbonate |

| Sodium Hydroxide |

| Sodium Hydride |

| Dimethylformamide (DMF) |

| Acetone |

| Acetonitrile |

| 8-quinolinolate anion |

Mechanistic Insights into Ester Formation

The formation of this compound from 8-hydroxyquinoline and methyl chloroacetate is a two-step process that combines the principles of Williamson ether synthesis and esterification.

The initial and crucial step is the Williamson ether synthesis . This reaction begins with the deprotonation of the hydroxyl group of 8-hydroxyquinoline by a base, typically anhydrous potassium carbonate, to form a more nucleophilic quinolin-8-olate anion. researchgate.net This anion then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate in an SN2 reaction. byjus.commasterorganicchemistry.com The chloride ion is displaced as a leaving group, resulting in the formation of the ether linkage and yielding this compound. The choice of a primary alkyl halide like methyl chloroacetate is critical to favor the SN2 pathway and minimize potential elimination reactions. byjus.commasterorganicchemistry.com

Alternatively, the synthesis can be viewed through the lens of Fischer-Speier esterification if starting from (quinolin-8-yloxy)acetic acid and methanol (B129727) in the presence of an acid catalyst. byjus.comwikipedia.org The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.comyoutube.com The nucleophilic oxygen of methanol then attacks this activated carbonyl carbon. byjus.comyoutube.com A subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. byjus.comyoutube.com To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com

Derivatization Strategies and Synthetic Transformations

The ester functionality and the quinoline nucleus of this compound offer fertile ground for a multitude of chemical modifications, enabling the construction of more complex and potentially bioactive molecules.

Synthesis of Hydrazide Intermediates from this compound

A pivotal transformation of this compound is its conversion to 2-(quinolin-8-yloxy)acetohydrazide (B2671496). This is readily achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as ethanol. researchgate.netarkat-usa.orgimpactfactor.org The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the corresponding hydrazide. This hydrazide serves as a versatile building block for the synthesis of various heterocyclic systems due to the presence of the reactive -NHNH2 group. arkat-usa.orgnih.gov

Cyclization Reactions to Novel Heterocyclic Scaffolds (e.g., Oxadiazoles, Thiadiazoles, Triazoles)

The 2-(quinolin-8-yloxy)acetohydrazide intermediate is a key precursor for the synthesis of a variety of five-membered aromatic heterocycles.

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized from 2-(quinolin-8-yloxy)acetohydrazide through various cyclization strategies. One common method involves the reaction of the hydrazide with a one-carbon synthon, such as triethyl orthoformate. nih.gov

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by reacting the hydrazide with a sulfur-containing reagent. For instance, treatment of the hydrazide with carbon disulfide in the presence of a base can lead to the formation of a dithiocarbazate intermediate, which can then be cyclized to the corresponding thiadiazole. nih.govresearchgate.net Another approach involves the reaction of the hydrazide with thioglycolic acid to form thiazolidinone derivatives, which can be considered a related heterocyclic scaffold. arkat-usa.org

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from 2-(quinolin-8-yloxy)acetohydrazide often involves a two-step process. First, the hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized in the presence of a base, such as sodium hydroxide, to yield the 1,2,4-triazole-3-thiol derivative. nih.gov Alternatively, click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to synthesize 1,2,3-triazole hybrids by reacting an azide (B81097) derivative of the quinoline moiety with an alkyne. nih.gov

Investigations into Further Functionalization Reactions

Beyond the derivatization of the ester group, the quinoline ring itself can undergo further functionalization. The introduction of substituents onto the aromatic core can significantly influence the compound's chemical and physical properties.

One notable functionalization is the Mannich reaction , which involves the aminoalkylation of an acidic proton. researchgate.netwikipedia.orgorganic-chemistry.org In the context of 8-hydroxyquinoline derivatives, the C-7 position is susceptible to electrophilic substitution. nih.gov While direct Mannich reaction on this compound is not explicitly detailed, the functionalization of the parent 8-hydroxyquinoline scaffold through this reaction is well-documented. researchgate.netnih.govnih.gov This suggests a potential pathway for introducing aminomethyl groups onto the quinoline ring of the title compound, either before or after the esterification step, thereby expanding the molecular diversity. The functionalization of the quinoline ring through C-H activation is a rapidly developing field that offers precise and efficient methods for introducing various functional groups. rsc.orgmdpi.com

Principles of Green Chemistry in Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves exploring alternative energy sources, solvents, and reaction conditions to enhance efficiency and minimize waste.

One significant advancement in this area is the use of microwave and ultrasound irradiation as alternatives to conventional heating methods for the synthesis of ethyl (quinolin-8-yloxy)acetate. researchgate.net A comparative study has shown that both microwave-assisted and ultrasound-assisted syntheses lead to a significant reduction in reaction time and an improvement in product yield compared to conventional refluxing. researchgate.net Microwave irradiation, in particular, has been demonstrated to be a highly efficient method, offering a clean, fast, and economical route to the target compound. researchgate.netsemanticscholar.org The use of microwave radiation can also facilitate one-pot syntheses, further simplifying the process and reducing waste. google.com

Another key aspect of green chemistry is the use of environmentally benign solvents. While many traditional syntheses of this compound employ organic solvents like acetone or DMF, researchgate.net research into greener alternatives is ongoing. The use of water as a solvent, where feasible, or the development of solvent-free reaction conditions are important goals in making the synthesis more sustainable.

By embracing these green chemistry principles, the synthesis of this compound can be made more efficient, less hazardous, and more environmentally friendly, aligning with the broader goals of sustainable chemical manufacturing.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. While direct experimental spectra for Methyl (quinolin-8-yloxy)acetate are not widely published, a comprehensive analysis can be constructed by examining closely related analogs, such as (5-chloro-quinolin-8-yloxy)acetic acid and 2-(quinolin-8-yloxy)-acetic acid. illinois.eduorganicchemistrydata.org

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm its molecular structure. The most prominent feature would be the strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the ester group, anticipated in the region of 1740-1760 cm⁻¹. Another key region is between 1250 cm⁻¹ and 1000 cm⁻¹, where the C-O stretching vibrations of the ether and ester groups would appear as strong bands.

The aromatic quinoline (B57606) ring system gives rise to several distinct bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring typically produce a series of medium to strong bands in the 1620-1450 cm⁻¹ range. rsc.org Furthermore, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) and pyridine (B92270) rings of the quinoline moiety would generate strong bands in the 900-700 cm⁻¹ region, which are diagnostic of the substitution pattern. scirp.org The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2950-2850 cm⁻¹ range.

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FTIR analysis. In the Raman spectrum of this compound, the symmetric stretching vibrations of the quinoline ring are expected to produce strong, sharp bands, particularly in the 1400-1300 cm⁻¹ region. illinois.edu The C=O stretching vibration of the ester group, while strong in the IR, would likely appear as a weaker band in the Raman spectrum. Conversely, the C-C and C-N stretching modes of the heterocyclic skeleton are often more prominent in Raman spectra. Analysis of related compounds shows that the wagging and rocking modes of the CH₂ group are observed in the 1430-1250 cm⁻¹ region. illinois.edu

Comprehensive Assignment of Vibrational Modes

A detailed assignment of the principal vibrational modes for this compound can be extrapolated from the experimental and theoretical studies on its analogs. illinois.eduorganicchemistrydata.org The assignments are based on the characteristic frequencies for specific functional groups and molecular motions.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3100-3000 | ν(C-H) | Aromatic (Quinoline) |

| ~2980-2940 | νₐₛ(C-H) | Methylene (-CH₂-) |

| ~2950-2920 | νₐₛ(C-H) | Methyl (-CH₃) |

| ~2870-2850 | νₛ(C-H) | Methylene (-CH₂-) & Methyl (-CH₃) |

| ~1750 | ν(C=O) | Ester |

| ~1615, 1575, 1500 | ν(C=C), ν(C=N) | Quinoline Ring |

| ~1460 | δ(CH₂) scissoring | Methylene (-CH₂-) |

| ~1430 | δ(CH₃) | Methyl (-CH₃) |

| ~1380 | ν(C-N) | Quinoline Ring |

| ~1280-1200 | νₐₛ(C-O-C) | Ether & Ester |

| ~1110 | νₛ(C-O-C) | Ether |

| ~830, 750 | γ(C-H) out-of-plane bending | Quinoline Ring |

This table is based on data from analogous compounds and generally accepted vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon skeletons of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides a distinct signal for each chemically non-equivalent proton in the molecule. Analysis of the closely related compound, (5-chloroquinolin-8-yloxy)acetic acid methyl ester, offers a strong basis for predicting the spectrum of this compound. illinois.edu

The spectrum can be divided into three main regions: the aromatic region for the quinoline protons, the aliphatic region for the acetate (B1210297) side chain, and the methyl ester signal. The six protons on the quinoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm) and will show characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with adjacent protons. The methylene protons (-O-CH₂-) of the acetate group are expected to appear as a singlet around δ 4.9-5.0 ppm. The methyl protons (-OCH₃) of the ester group will also appear as a sharp singlet, but further upfield, typically around δ 3.8-3.9 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.9 | d |

| H-3 | ~7.7 | dd |

| H-4 | ~8.5 | d |

| H-5 | ~7.6 | m |

| H-6 | ~7.5 | m |

| H-7 | ~7.1 | d |

| -O-CH₂- | ~4.9 | s |

| -O-CH₃ | ~3.8 | s |

This table is based on data for (5-chloroquinolin-8-yloxy)acetic acid methyl ester and predicted shifts. illinois.edu Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state. Based on data from the analogous compound (5-chloro-quinolin-8-yloxy)acetic acid, the chemical shifts for the carbon atoms of this compound can be reliably predicted.

The spectrum will show twelve distinct signals. The carbonyl carbon of the ester group is the most downfield, expected around δ 170 ppm. The nine carbons of the quinoline ring will resonate in the δ 110-155 ppm range. Specifically, the carbon atom C-8, being bonded to the ether oxygen, will be significantly downfield. The methylene carbon (-O-CH₂-) is expected around δ 66 ppm, and the methyl carbon (-OCH₃) of the ester group will appear furthest upfield, around δ 52 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C-8 | ~154 |

| C-2 | ~150 |

| C-8a | ~141 |

| C-4 | ~133 |

| C-6 | ~127 |

| C-4a | ~127 |

| C-5 | ~122 |

| C-3 | ~123 |

| C-7 | ~110 |

| -O-CH₂- | ~66 |

| -O-CH₃ | ~52 |

This table is based on data for (5-chloro-quinolin-8-yloxy)acetic acid. The shifts for the ester carbonyl and methoxy (B1213986) carbons are estimated based on standard values.

Multi-dimensional NMR Techniques for Structural Confirmation

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights into the proton and carbon environments of a molecule, multi-dimensional NMR techniques are crucial for definitive structural confirmation by revealing through-bond and through-space correlations between nuclei. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular puzzle.

Although specific multi-dimensional NMR data for this compound is not extensively available in the surveyed literature, the analysis of closely related compounds, such as (5-chloro-quinolin-8-yloxy) acetic acid, has demonstrated the power of these techniques. scirp.org For this compound, a theoretical application of these methods would allow for the complete assignment of all proton and carbon signals, confirming the connectivity between the quinoline ring, the ether linkage, the methylene group, and the methyl ester moiety. For instance, an HMBC experiment would be expected to show a correlation between the protons of the methylene group and the carbonyl carbon of the ester, as well as the carbon at the 8-position of the quinoline ring, thus unequivocally establishing the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of quinoline and its derivatives is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. researchgate.netlibretexts.org For this compound, the quinoline ring acts as the primary chromophore. One would anticipate observing strong absorptions in the UV region corresponding to π → π* transitions within the delocalized π-system of the quinoline nucleus. Additionally, the presence of the nitrogen atom in the quinoline ring and the oxygen atoms in the ether and ester groups introduces non-bonding electrons (n electrons). These can undergo lower energy n → π* transitions, which typically appear as weaker absorption bands at longer wavelengths compared to the π → π* transitions. libretexts.org While a specific experimental UV-Vis spectrum for this compound is not detailed in the available literature, studies on similar 8-hydroxyquinoline (B1678124) derivatives show characteristic absorptions related to the quinoline ring. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

While a crystal structure for pure this compound is not available in the reviewed literature, the crystal structure of its complex with mercury(II) iodide, Diiodido[methyl 2-(quinolin-8-yloxy)acetate-κN]mercury(II), has been elucidated. researchgate.netnih.gov In this complex, the this compound molecule acts as a ligand, coordinating to the mercury center. The structural details of the ligand within this complex offer significant insights into its molecular geometry and intermolecular interactions in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions, which collectively determine the crystal's stability and physical properties.

Hydrogen bonds are a critical directional interaction that often dictates the supramolecular assembly in crystals. In the context of quinoline derivatives, hydrogen bonding can involve the quinoline nitrogen atom as an acceptor and various hydrogen donors. nih.govresearchgate.netresearchgate.net In the reported structure of the mercury complex of this compound, specific hydrogen bonding networks involving the ligand itself are not the primary focus, with the packing being significantly influenced by the coordination to the heavy metal and the presence of iodide ions. researchgate.netnih.gov However, in the solid state of related organic molecules, C-H···O interactions are often observed, where a weakly acidic C-H bond can act as a donor to an oxygen acceptor, influencing the crystal packing. nih.gov

Pi-pi stacking interactions are another crucial non-covalent force, particularly important in the packing of aromatic systems like quinoline. These interactions involve the face-to-face or offset arrangement of aromatic rings. nih.govrsc.org

In the crystal structure of Diiodido[methyl 2-(quinolin-8-yloxy)acetate-κN]mercury(II), prominent intermolecular face-to-face π-π stacking interactions are observed between the quinoline rings of adjacent complex molecules. researchgate.netnih.gov These interactions link the centrosymmetrically related complexes. The centroid-to-centroid distance between the stacked quinoline rings has been measured to be 3.563 (9) Å, a value well within the typical range for such interactions. researchgate.net This demonstrates the significant role of π-π stacking in the solid-state organization of this system. Similar π-π stacking interactions are a common feature in the crystal structures of other quinoline derivatives, often with centroid-centroid distances in the range of 3.5 to 3.8 Å. nih.govmdpi.com

Table 1: Pi-Pi Stacking Interaction Data for Diiodido[methyl 2-(quinolin-8-yloxy)acetate-κN]mercury(II)

| Interaction Type | Participating Moieties | Centroid-Centroid Distance (Å) |

| π-π Stacking | Quinoline rings of adjacent complexes | 3.563 (9) |

Data sourced from the crystal structure of Diiodido[methyl 2-(quinolin-8-yloxy)acetate-κN]mercury(II). researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry, enabling the accurate prediction of molecular properties. For derivatives of quinoline (B57606), DFT calculations, particularly using the B3LYP functional, have been successfully employed to elucidate their structural and electronic features. nih.govasianpubs.org

Geometry Optimization and Equilibrium Structures

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest energy conformation. For quinoline derivatives, this process involves determining the bond lengths, bond angles, and dihedral angles that define the equilibrium structure. In a related compound, ethyl 2-(quinolin-8-yloxy)acetate monohydrate, the dihedral angle between the ethyl ester group and the quinoline ring system was found to be 7.94 (12)°. researchgate.net For methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate, the phenyl and pyridyl rings are nearly coplanar, with a dihedral angle of 1.59 (12)°. nih.gov These findings suggest that the acetate (B1210297) side chain in Methyl (quinolin-8-yloxy)acetate likely exhibits a specific spatial orientation relative to the planar quinoline ring system. The optimization is typically performed using a basis set such as 6-311G(d,p) or cc-pVTZ, which provides a good balance between accuracy and computational cost. researchgate.net

Vibrational Frequency Calculations and Comparative Analysis with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. For various quinoline derivatives, DFT calculations have shown good agreement with experimental vibrational spectra. researchgate.netresearchgate.net For instance, in a study on (5-chloro-quinolin-8-yloxy) acetic acid, the calculated vibrational modes were assigned to the experimental IR and Raman bands. scirp.org The characteristic stretching vibrations of C-H, C=C, C=N, and C-O bonds, as well as bending modes, can be precisely identified. For example, in a similar quinoline derivative, the C=O stretching vibration was observed experimentally at 1670 cm⁻¹ and computed at 1673 cm⁻¹. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. irjweb.com

In a study of a related compound, methyl 2-(5-((quinolin-8-yloxy) methyl)- 1,3,4-oxadiazol-2-ylthio) acetate, the HOMO was found to be delocalized on the planar aromatic ring, while the LUMO was delocalized on the five-membered ring and the aromatic ring. researchgate.net This distribution suggests the likely sites for electrophilic and nucleophilic attack. The energy gap for this molecule was calculated to be significant, indicating its stability. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Related Quinoline Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -0.078 |

| LUMO | -0.011 |

| Energy Gap (ΔE) | 0.067 |

Data is for methyl 2-(5-((quinolin-8-yloxy) methyl)- 1,3,4-oxadiazol-2-ylthio) acetate and is illustrative for the type of data obtained for this compound. researchgate.net

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface displays regions of negative potential (typically associated with electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack) and positive potential (associated with hydrogen atoms, indicating sites for nucleophilic attack).

For a similar quinoline derivative, the MEP map showed negative potential sites located on the electronegative oxygen atoms, while positive potential sites were found around the carbon and hydrogen atoms. researchgate.net This information helps in understanding the intermolecular interactions the compound can engage in. researchgate.net

Calculation of Global and Local Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.govirjweb.com

Chemical Hardness (η) : A measure of the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S) : The reciprocal of hardness (1/η).

Electronegativity (χ) : The power of an atom to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

In a study on a related quinoline derivative, the chemical hardness was calculated to be 0.0395 eV, and the chemical potential was found to be 0.050 eV. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for a Related Quinoline Derivative

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 0.0395 |

| Chemical Potential (μ) | 0.050 |

Data is for methyl 2-(5-((quinolin-8-yloxy) methyl)- 1,3,4-oxadiazol-2-ylthio) acetate and is illustrative for the type of data obtained for this compound. researchgate.net

Conformational Analysis

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which can influence its biological activity and physical properties. For molecules with rotatable bonds, multiple conformers may exist.

A theoretical study on the related (5-chloro-quinolin-8-yloxy) acetic acid using DFT calculations suggested the existence of three stable conformers in the gas phase. scirp.org The relative stability of these conformers was attributed to intramolecular interactions, such as repulsion between oxygen atoms. scirp.org It is plausible that this compound also exhibits different conformations due to the rotation around the C-O-C ether linkage and the ester group. Identifying the most stable conformer is crucial for accurate predictions of its properties.

Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles, chemists can map out the energetic landscape of a molecule, identifying low-energy (stable) and high-energy (unstable) conformations. For this compound, a PES scan would be instrumental in understanding the rotational barriers around the flexible ether and ester linkages. This information is fundamental to predicting the molecule's three-dimensional structure and how it might interact with other molecules. At present, no such PES scan data for this compound has been published.

Identification and Energetic Evaluation of Stable Conformers

Following a PES scan, the identified energy minima correspond to stable conformers of the molecule. A thorough computational study would involve optimizing the geometry of these conformers and calculating their relative energies to determine the most likely shapes the molecule will adopt. This analysis is critical for structure-activity relationship studies. For this compound, this would reveal the preferred orientation of the acetate group relative to the quinoline ring system. Currently, there is no available data detailing the stable conformers of this compound and their energetic profiles.

Advanced Quantum Chemical Topology Studies

Advanced computational techniques can provide a deeper understanding of the bonding and electronic structure within a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and intramolecular interactions.

NBO analysis can quantify hyperconjugative interactions, which are stabilizing interactions that result from the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. In this compound, this would shed light on the electronic communication between the quinoline ring, the ether oxygen, and the acetate group. Such data would be crucial for understanding the molecule's electronic properties and reactivity. However, no NBO analysis quantifying these interactions for this compound is currently available.

This aspect of NBO analysis calculates the distribution of electron density among the atoms in a molecule, providing what are known as natural atomic charges. This information is vital for understanding the electrostatic potential of the molecule and predicting sites susceptible to nucleophilic or electrophilic attack. A table of natural atomic charges for this compound would be a valuable resource for chemists, but this information has not been reported.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule and characterizing the chemical bonds. By analyzing the topology of the electron density, AIM can identify bond critical points and characterize the nature of atomic interactions, including covalent and non-covalent bonds. An AIM analysis of this compound would offer a detailed picture of the bonding within the molecule and could reveal subtle intramolecular interactions. As with the other computational methods, there are no published AIM studies for this specific compound.

In-Depth Computational Analysis of this compound Remains Elusive

A thorough investigation into the computational and theoretical properties of the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite extensive searches for dedicated research on this specific molecule, detailed computational analyses as specified are not presently accessible.

While the synthesis and use of this compound as a chemical intermediate are documented, and its role as a ligand in coordination complexes has been explored, a standalone, in-depth theoretical examination of the compound itself appears to be unpublished.

Specifically, detailed research findings and data tables concerning the following computational chemistry and theoretical investigations for this compound are not available:

:

Analysis of Topological Properties of Electron Charge Density: No studies were found that performed an Atoms in Molecules (AIM) analysis to describe the topological properties of the electron charge density of this compound.

Elucidation of Intramolecular Bonding Characteristics: Detailed computational elucidation of the intramolecular bonding characteristics is not documented.

Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions: There is no available research presenting an RDG analysis to identify and characterize the non-covalent interactions within the molecule.

Electric Properties and Nonlinear Optical (NLO) Response:

Calculation of Molecular Dipole Moment: Specific calculated values for the molecular dipole moment of this compound are not reported in the reviewed literature.

Assessment of First-Order Hyperpolarizability (β): An assessment of the first-order hyperpolarizability, a key indicator of a molecule's potential for nonlinear optical applications, has not been published for this compound.

Although computational studies, including DFT, AIM, RDG, and NLO analyses, have been conducted on analogous quinoline derivatives, the explicit data for this compound is absent. Therefore, the creation of a detailed scientific article strictly adhering to the requested outline is not possible at this time. Further experimental and theoretical research would be required to generate the specific data needed for such an analysis.

Structure Reactivity and Structure Property Relationships

Influence of Molecular Architecture on Chemical Reactivity

The reactivity of methyl (quinolin-8-yloxy)acetate is not merely the sum of its parts but rather a complex outcome of the electronic and steric interplay between the quinoline (B57606) moiety and the methyl acetate (B1210297) group.

Impact of Substituents on Electronic Properties and Reaction Pathways

The electronic nature of the quinoline ring system is a primary determinant of the molecule's reactivity. The nitrogen atom in the quinoline ring imparts basic properties to the molecule, making it susceptible to reactions with acids to form salts. researchgate.net The aromatic system of the quinoline ring can undergo both electrophilic and nucleophilic substitution reactions. The specific position of these substitutions is influenced by the directing effects of the existing ether linkage and the nitrogen atom.

The introduction of substituents onto the quinoline ring can significantly modulate the electronic properties and, consequently, the reaction pathways of this compound. Electron-withdrawing groups, such as nitro or halogen groups, can decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack but potentially more reactive towards nucleophiles. acs.orgacs.org Conversely, electron-donating groups would be expected to increase the electron density, favoring electrophilic substitution.

For instance, studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that substitutions on the quinoline ring can fine-tune their biological and chemical properties. acs.org The placement of substituents can also sterically hinder or facilitate certain reaction pathways.

Role of the Quinoline Moiety and the Ester Functional Group in Chemical Behavior

The quinoline moiety is a versatile pharmacophore and a privileged structure in medicinal chemistry due to its ability to coordinate with metal ions. researchgate.net The nitrogen atom acts as a Lewis base, and the close proximity of the ether oxygen at the 8-position can allow for chelation with metal ions, a property extensively studied in 8-hydroxyquinoline and its derivatives. researchgate.net This chelating ability can influence the compound's catalytic activity and its interaction with biological systems. The aromatic nature of the quinoline ring also makes it a platform for π-π stacking interactions, which can influence its solid-state structure and its interactions with other molecules. nih.gov

The ester functional group is susceptible to a range of chemical transformations, most notably hydrolysis. This reaction, which can be catalyzed by either acid or base, would cleave the ester bond to yield (quinolin-8-yloxy)acetic acid and methanol (B129727). The rate of this hydrolysis can be influenced by the electronic effects of the quinoline ring. The ester can also be converted into other functional groups; for example, reaction with strong reducing agents like lithium aluminum hydride would likely reduce the ester to an alcohol, while reaction with Grignard reagents could lead to the formation of tertiary alcohols. epa.gov

Correlation Between Theoretical Calculations and Experimental Data

In modern chemical research, computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, theoretical calculations can offer profound insights that complement and guide experimental work.

Validation of Computational Models for this compound

While specific computational studies focused solely on this compound are not extensively reported, the validation of computational models for closely related structures provides a strong foundation for its theoretical investigation. For instance, studies on (5-chloro-quinolin-8-yloxy) acetic acid have successfully employed Density Functional Theory (DFT) to study its structure and vibrational properties, showing good agreement with experimental infrared and Raman spectroscopy data. scirp.orgscirp.org Similar approaches have been used to study the electronic and structural properties of other complex quinoline derivatives, correlating theoretical predictions with experimental results from techniques like NMR spectroscopy. researchgate.net

For this compound, computational models, likely based on DFT, could be validated by comparing predicted properties such as bond lengths, bond angles, and vibrational frequencies with experimental data obtained from X-ray crystallography and spectroscopic methods (IR, Raman, NMR). The synthesis and characterization of a chloro-substituted analog, (5-chloroquinolin-8-yloxy) acetic acid methyl ester, has been reported, providing valuable experimental data for such comparisons. scirp.org

Table 1: Selected Experimental Data for a Related Compound: (5-Chloroquinolin-8-yloxy) Acetic Acid Methyl Ester scirp.org

| Property | Value |

| Synthesis Method | Reaction of 5-chloro-8-hydroxyquinoline (B194070) with methyl bromoacetate (B1195939) in the presence of K2CO3 in acetone (B3395972). |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 65.94 (CH₂); 110.54 (C7); 121.69 (C5); 123.53 (C3); 126.66 (C4a); 127.07 (C6); 132.64 (C4); 140.55 (C8a); 150.28(C2); 153.54 (C8); 170.34 (CO₂H) |

| Vibrational Spectroscopy | Infrared and Raman spectra have been recorded and assigned based on theoretical calculations. |

Note: The table presents data for a closely related compound, which can be used as a basis for validating computational models for this compound.

Predictive Capabilities for Unexplored Chemical Transformations

Once a computational model is validated, it can be a powerful tool for predicting the outcomes of unexplored chemical transformations. For this compound, such models could predict the most likely sites for electrophilic or nucleophilic attack on the quinoline ring, guiding the synthesis of new derivatives.

Furthermore, computational methods can be used to calculate reaction energy barriers, providing insights into the kinetics and thermodynamics of potential reactions. For example, the energy profile for the hydrolysis of the ester group under different pH conditions could be modeled. The impact of various substituents on the quinoline ring on the reaction rates and pathways could also be systematically investigated in silico.

Recent advancements in machine learning, trained on vast datasets of chemical reactions, are also emerging as a powerful tool for predicting reaction outcomes for complex organic molecules like quinoline derivatives. researchgate.net Such models could potentially predict the products of reactions involving this compound with a variety of reagents, accelerating the discovery of new chemical transformations and novel compounds.

Coordination Chemistry of Methyl Quinolin 8 Yloxy Acetate and Its Derivatives

Ligand Properties of the Quinolin-8-yloxyacetate Scaffold

The ligand Methyl (quinolin-8-yloxy)acetate is a derivative of the well-known chelating agent 8-hydroxyquinoline (B1678124) (8-HQ). nih.govscispace.com The 8-hydroxyquinoline moiety is a privileged structure in medicinal and coordination chemistry, acting as a potent, bidentate chelator for a vast array of metal ions. nih.govscispace.com It typically coordinates through the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen atom of the hydroxyl group. scispace.comscirp.orgresearchgate.net

In this compound, the hydroxyl proton of 8-HQ is replaced by a methoxycarbonylmethyl group (-CH₂COOCH₃). This modification preserves the fundamental quinoline (B57606) nitrogen donor atom but alters the oxygen donor environment. The scaffold offers multiple potential coordination sites:

The heterocyclic quinoline nitrogen atom.

The etheric oxygen atom linking the acetate (B1210297) group to the quinoline ring.

The carbonyl oxygen atom of the ester group.

This arrangement allows for various potential coordination modes, including monodentate, bidentate, or bridging behavior, making its complexes structurally diverse. nih.govrsc.org

Formation of Metal Complexes

The quinolin-8-yloxyacetate framework readily participates in the formation of metal complexes with various transition metals. The chelating ability of the parent 8-hydroxyquinoline structure suggests a strong affinity for metal ions. scispace.com

Research has demonstrated the formation of complexes between this compound and transition metals. A notable example is the synthesis of a mononuclear mercury(II) complex, Diiodido[methyl 2-(quinolin-8-yloxy)acetate-κN]mercury(II). nih.govnih.gov This complex was synthesized by reacting this compound with mercury(II) iodide in a sealed tube under elevated temperature, yielding colorless prism crystals. nih.gov The broader family of 8-hydroxyquinoline derivatives has been shown to form stable complexes with a wide range of 3d transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), as well as other metals like vanadium. rsc.orgscirp.orgmdpi.com This extensive reactivity highlights the general capacity of the quinolin-8-yloxy scaffold to coordinate with transition metals. nih.gov

The chelation behavior of the quinolin-8-yloxyacetate ligand can vary depending on the metal center and reaction conditions. In the case of the Diiodido[methyl 2-(quinolin-8-yloxy)acetate-κN]mercury(II) complex, the ligand acts in a monodentate fashion. iucr.orgnih.gov It coordinates to the Hg(II) ion solely through the nitrogen atom of the quinoline ring. nih.gov

However, weak interactions between the mercury center and the oxygen atoms of the methoxycarbonylmethoxy group are also observed. nih.gov This is a departure from the classic bidentate N,O-chelation exhibited by the parent 8-hydroxyquinoline ligand, where a stable five-membered ring is formed with the metal ion. scispace.comscirp.org In other systems involving related ligands, both syn-chelate and anti-bridging coordination modes have been identified, demonstrating the conformational flexibility of the ligand framework upon complexation. rsc.org The coordination geometry is ultimately influenced by factors such as the size and electronic properties of the metal ion and the steric hindrance of the ligand itself.

Structural Characterization of Metal Complexes

The definitive structures of metal-ligand adducts are determined through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

The crystal structure also shows evidence of intermolecular face-to-face π-π stacking interactions between the quinoline rings of adjacent complex molecules, with a centroid-centroid distance of 3.563 (9) Å. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C₁₂H₁₁I₂HgNO₃ |

| Formula weight | 671.59 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.075 (3) |

| b (Å) | 7.7710 (16) |

| c (Å) | 15.201 (3) |

| β (°) | 114.77 (3) |

| Volume (ų) | 1509.4 (6) |

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Hg—N | 2.470 (9) |

| Hg—I1 | 2.6163 (12) |

| Hg—I2 | 2.6246 (11) |

| Hg···O (ether) | 2.897 (1) |

| Hg···O (carbonyl) | 2.764 (1) |

| I1—Hg—I2 | 151.47 (4) |

| I1—Hg—N | 102.2 (2) |

| I2—Hg—N | 106.2 (2) |

Spectroscopic methods are crucial for characterizing complexes, especially for confirming coordination in solution or when crystals are not available.

Infrared (IR) Spectroscopy: In the IR spectra of related 8-hydroxyquinoline complexes, coordination to a metal center is confirmed by shifts in characteristic vibrational bands. scirp.orgscirp.org For instance, the C=N stretching vibration, typically observed around 1581 cm⁻¹, often shifts to lower or higher wavenumbers upon complexation. scirp.orgresearchgate.netscirp.org Furthermore, the C-O stretching band shifts, and new bands corresponding to metal-nitrogen (M-N) bonds may appear in the far-IR region (typically around 500-600 cm⁻¹). scirp.orgscirp.org For (5-chloro-quinolin-8-yloxy) acetic acid, a related compound, detailed analysis shows C-N stretching modes around 1251-1395 cm⁻¹. scirp.org These characteristic shifts would be expected in the IR spectrum of this compound upon forming a metal complex.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of quinoline-based ligands are dominated by π → π* transitions within the aromatic ring system. mdpi.comresearchgate.net For 8-hydroxyquinoline, absorption maxima are observed in the UV region. scirp.orgresearchgate.net Upon complexation with a metal ion, a bathochromic (red) shift of these absorption bands is commonly observed. scirp.orgresearchgate.net For example, in complexes of 8-HQ with Cu(II), Co(II), and Ni(II), the absorption maximum in chloroform (B151607) shifts from 244 nm for the free ligand to 247-262 nm for the complexes. scirp.orgresearchgate.net The stability of metal complexes in solution can also be monitored over time using UV-Vis spectroscopy, where stable complexes maintain consistent absorption bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the solution behavior of diamagnetic metal complexes. The formation of a complex between a quinoline-based ligand and a metal ion induces changes in the chemical shifts of the ligand's protons and carbons. nih.gov For example, in studies of a Ru(II) complex with a quinoline-proline hybrid ligand, the ¹H NMR spectra show significant changes in the chemical shifts of the quinoline ring protons upon complexation, which can be monitored at different pH values to understand solution speciation. nih.gov Similar shifts in the aromatic and methylene (B1212753) proton signals of this compound would be anticipated upon coordination to a metal ion.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The current synthesis of methyl (quinolin-8-yloxy)acetate and its analogs often relies on established methods such as the Williamson ether synthesis, which involves reacting 8-hydroxyquinoline (B1678124) with a haloacetate ester in the presence of a base. scirp.orgnih.gov While effective, these methods present opportunities for improvement in terms of yield, reaction conditions, and environmental impact.

Future research should focus on the development of more sophisticated and efficient synthetic strategies. This could include:

One-Pot Reactions: Designing multi-component, one-pot protocols could significantly streamline the synthesis process, reducing the need for intermediate purification steps and thereby saving time and resources. researchgate.net

Catalytic Approaches: Investigating novel catalytic systems, such as phase-transfer catalysis or metal-based catalysis (e.g., copper- or cobalt-catalyzed reactions), could lead to milder reaction conditions and improved yields. nih.govmdpi.com The use of rhodium or ruthenium catalysts in C-H bond activation strategies also presents a promising frontier for creating functionalized quinoline (B57606) derivatives. mdpi.com

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times in the synthesis of related quinoline derivatives and could be a valuable tool for optimizing the production of this compound. nih.govjneonatalsurg.com

Green Chemistry Approaches: A shift towards more environmentally benign methodologies is crucial. This includes exploring the use of greener solvents, reducing energy consumption, and minimizing waste generation.

Application of Advanced Spectroscopic Probes for Dynamic Behavior

A comprehensive understanding of the structural and dynamic properties of this compound is fundamental to elucidating its behavior and potential interactions. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used, the application of more advanced probes could reveal deeper insights. scirp.orgresearchgate.netresearchgate.net

Future investigations could employ:

Multi-dimensional NMR Spectroscopy: Advanced techniques such as COSY and NOESY experiments can provide unambiguous assignments of proton signals and offer detailed information about the molecule's conformation in solution. mdpi.com

Time-Resolved Spectroscopy: To study the dynamic behavior of the molecule, particularly its excited-state properties and potential as a fluorescent sensor, time-resolved fluorescence and transient absorption spectroscopy would be invaluable.

Vibrational Spectroscopy: A detailed analysis of the vibrational modes using a combination of experimental Infrared and Raman spectroscopy, combined with theoretical calculations, can provide a thorough understanding of the conformational landscape of the molecule. scirp.orgscirp.org This approach has been successfully applied to related derivatives like (5-chloro-quinolin-8-yloxy) acetic acid. scirp.orgscirp.org

Chiral Solvating Agents: For enantiomerically pure derivatives, the use of chiral solvating agents in conjunction with NMR or fluorescence spectroscopy can be a powerful tool for molecular recognition studies. rsc.org

Refinement of High-Level Computational Models and Introduction of New Theoretical Frameworks

Computational chemistry offers a powerful lens through which to study the electronic structure, reactivity, and spectroscopic properties of this compound. Density Functional Theory (DFT) has been utilized to study the structure and vibrational properties of related quinoline derivatives, often employing basis sets like 6-31G* and 6-311++G**. scirp.orgscirp.org

Future work in this area should aim to:

Refine Existing Models: The accuracy of DFT calculations can be improved by benchmarking against higher-level ab initio methods and by using more sophisticated basis sets that include diffuse and polarization functions. The Scaled Quantum Mechanical Force Field (SQMFF) methodology can be further employed to achieve better agreement between theoretical and experimental vibrational frequencies. scirp.org

Introduce New Theoretical Frameworks: Beyond structural and vibrational analysis, theoretical models can be expanded to predict other properties. For instance, Natural Bond Orbital (NBO) analysis can provide insights into electronic delocalization and intramolecular interactions. scirp.org The Atoms in Molecules (AIM) theory can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule. scirp.org

Model Dynamic Processes: Computational simulations, such as molecular dynamics (MD), can be used to study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules.

Exploration of Unconventional Chemical Transformations and Novel Derivatives

The core structure of this compound provides a versatile scaffold for the synthesis of a wide array of novel derivatives with potentially unique properties. Research in this area could open up new applications for this class of compounds.

Promising avenues for exploration include:

Synthesis of Bio-inspired Derivatives: The quinoline nucleus is a key component in many biologically active compounds. nih.govnih.govnih.gov Future work could focus on creating derivatives that mimic natural products or are designed to interact with specific biological targets. This includes the synthesis of hydrazides, which can serve as precursors to other heterocyclic systems or as ligands for metal complexes. researchgate.net

Development of Metal Complexes: The 8-hydroxyquinoline moiety is a well-known chelating agent for a variety of metal ions. nih.govscispace.com The ester group in this compound could be hydrolyzed to the corresponding carboxylic acid, which, along with the quinoline nitrogen, could act as a bidentate ligand. The resulting metal complexes could have interesting catalytic, photophysical, or biological properties. A mononuclear complex of methyl 2-(quinolin-8-yloxy)acetate with mercury(II) has been reported, highlighting the coordination potential. nih.gov

Unconventional Transformations: Exploring novel reactions that modify the quinoline ring or the acetate (B1210297) side chain could lead to compounds with unique architectures. This might involve C-H activation/functionalization at other positions of the quinoline ring, or transformations of the ester group into other functional moieties. mdpi.com

Bisquinoline Systems: The synthesis of molecules containing two quinoline units, known as bisquinolines, has been shown to yield compounds with interesting biological activities. researchgate.net Linking two this compound units or combining it with another quinoline derivative could lead to novel structures with enhanced properties.

Q & A

What is a common synthetic route for methyl (quinolin-8-yloxy)acetate and its derivatives?

Basic Research Question

The compound is typically synthesized via Williamson ether synthesis . For example:

- Step 1 : React 5-chloro-8-hydroxyquinoline with methyl bromoacetate in acetone using K₂CO₃ as a base under reflux for 3 hours. Purify via crystallization (isopropyl ether) to yield the ester derivative (71% yield, m.p. 102.1–102.3°C) .

- Step 2 : Hydrolyze the ester using LiOH·H₂O in a THF/MeOH/H₂O (1:1:1) mixture under reflux for 1 hour. Acidify to pH 3 with NH₄Cl to isolate the carboxylic acid derivative (91% yield, m.p. 219.5–221°C) .

How is the purity and structure of this compound confirmed post-synthesis?

Basic Research Question

Structural validation employs:

- Melting point analysis to assess purity .

- Single-crystal X-ray diffraction (e.g., triclinic system, space group P1, with unit cell parameters a = 7.5889 Å, b = 10.3670 Å, c = 11.4241 Å) .

- FT-IR and Raman spectroscopy to compare experimental vibrational modes with DFT-calculated frequencies .

How do coordination complexes of this compound with transition metals form, and what are their structural features?

Advanced Research Question

The ligand coordinates via N,O-chelation to metals like Hg(II):

- In [HgCl₂(C₁₂H₁₁NO₃)] , the Hg²⁺ ion adopts a distorted trigonal-bipyramidal geometry, with two Cl⁻ ligands, one N from quinoline, and two weakly interacting O atoms. Dimers form via Hg⋯Cl interactions (3.527 Å) .

- π-π stacking between quinoline rings (centroid distances: 3.527–3.813 Å) stabilizes crystal packing .

What computational methods are used to analyze the electronic structure of quinolin-8-yloxy derivatives?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Bond critical points (e.g., electron density ρ = 0.34–0.38 eÅ⁻³) and Laplacian values (∇²ρ = –0.89 to –1.12 eÅ⁻⁵) for C–O and C–N bonds .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H, C⋯H contacts) in crystals .

How can spectroscopic data be reconciled with computational predictions for quinolin-8-yloxy derivatives?

Advanced Research Question

Discrepancies arise from solvent effects and approximations in DFT functionals . For example:

- Experimental IR carbonyl stretches (1735 cm⁻¹) may deviate from DFT values (1750 cm⁻¹) due to hydrogen bonding in solid-state samples .

- Polarizable Continuum Models (PCM) improve agreement by simulating solvent environments .

What are the challenges in synthesizing heterocyclic derivatives using this compound as a precursor?

Advanced Research Question

Key challenges include:

- Regioselectivity in Williamson ether synthesis due to competing nucleophilic sites on quinoline .

- Optimizing one-pot reactions (e.g., ester hydrolysis and cyclization) to avoid intermediate isolation. A reported method uses K₂CO₃ in DMF at 80°C, achieving 85% yield .

How do intermolecular interactions influence the crystal packing of metal complexes involving this compound?

Advanced Research Question

Non-covalent interactions dictate packing motifs:

- π-π stacking (3.527–3.813 Å) between quinoline rings creates layered structures .

- Weak Hg⋯Cl interactions (2.95–3.10 Å) extend 1D chains into 3D networks .

What biological applications have been explored for quinolin-8-yloxy derivatives?

Advanced Research Question

Recent studies focus on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.